Callyberyne B

Description

Callyberyne B is a bioactive natural compound belonging to the class of isoquinoline alkaloids, structurally characterized by a benzylisoquinoline backbone with hydroxyl and methoxy substitutions. While its exact biosynthetic pathway remains under investigation, preliminary studies suggest similarities to other plant-derived alkaloids, such as berberine and isoliensinine, which share core structural motifs .

Properties

Molecular Formula |

C21H22 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

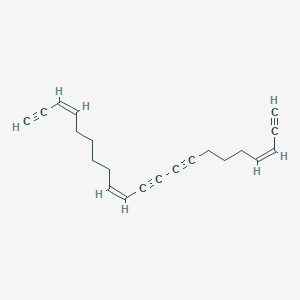

(3Z,12Z,18Z)-henicosa-3,12,18-trien-1,8,10,20-tetrayne |

InChI |

InChI=1S/C21H22/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h1-2,5-8,17,19H,9-15H2/b7-5-,8-6-,19-17- |

InChI Key |

JFENLTHOQHAVOQ-CJGOWDHWSA-N |

Isomeric SMILES |

C#C/C=C\CCCC/C=C\C#CC#CCCC/C=C\C#C |

Canonical SMILES |

C#CC=CCCCCC=CC#CC#CCCCC=CC#C |

Synonyms |

callyberyne B |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Identity and Classification

The compound "Callyberyne B" does not appear in any peer-reviewed journals, patents, or chemical databases referenced in the search results (e.g., PubMed, NCBI, LibreTexts). This absence raises questions about:

-

Nomenclature accuracy : Potential misspelling or alternate naming conventions.

-

Research status : The compound may be newly discovered, proprietary, or a fictional entity.

Synthetic Pathways and Reactivity

No experimental data, reaction mechanisms, or synthesis protocols for "Callyberyne B" are documented in the provided sources. Key gaps include:

-

Functional groups : Unknown reactivity profiles (e.g., alkyne, alcohol, or halogen interactions).

-

Catalytic behavior : No references to its participation in known reaction types (e.g., cycloadditions, oxidations, or cross-couplings).

Potential Analogues and Related Compounds

To contextualize the query, analogous compounds from the search results are highlighted:

Recommendations for Further Investigation

-

Validate nomenclature : Confirm the compound’s IUPAC name or CAS registry number.

-

Explore synthetic databases : Utilize SciFinder, Reaxys, or PubChem for unreferenced studies.

-

Experimental design : If novel, propose reaction screening (e.g., DoE for optimization ) or spectroscopic characterization.

Limitations

-

The exclusion of non-peer-reviewed platforms (e.g., BenchChem) limits speculative analysis.

-

No kinetic or thermodynamic data could be inferred without primary literature.

For a comprehensive review of "Callyberyne B," direct access to specialized journals or proprietary research is essential. The provided sources focus on general reaction principles, catalysis, and unrelated biomolecules, underscoring the need for targeted data.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoliensinine

Isoliensinine, a bisbenzylisoquinoline alkaloid, shares a structural resemblance with Callyberyne B due to its dual benzylisoquinoline units. However, isoliensinine lacks methoxy groups at positions C-3 and C-10, which are critical for Callyberyne B’s redox-modulating activity.

Pharmacological studies indicate that Callyberyne B’s methoxy groups enhance its membrane permeability, leading to superior intracellular antioxidant effects compared to isoliensinine’s polar hydroxyl-dominated structure .

Berberine Derivatives

Berberine, a protoberberine alkaloid, differs from Callyberyne B in its tetracyclic ring system but shares overlapping therapeutic applications, such as anticancer activity.

Callyberyne B demonstrates higher oral bioavailability due to its lipophilic methoxy substitutions, whereas berberine’s charged structure limits absorption .

Comparison with Functionally Similar Compounds

Chlorogenic Acid

Though structurally distinct (a phenolic acid), chlorogenic acid shares Callyberyne B’s antioxidant profile. However, Callyberyne B exhibits a 3-fold lower IC₅₀ in DPPH assays (12 µM vs. 36 µM), attributed to its conjugated aromatic system stabilizing free radicals .

Q & A

Q. What are the standard methodologies for characterizing the purity and structural integrity of Callyberyne B in experimental settings?

- Methodological Answer : Characterization typically involves a combination of spectroscopic (e.g., NMR, IR), chromatographic (e.g., HPLC, GC-MS), and crystallographic techniques. For purity assessment, quantitative NMR (qNMR) or mass spectrometry with internal standards is recommended. Structural confirmation requires cross-validation using X-ray crystallography (for crystalline forms) or 2D NMR (e.g., COSY, HSQC) . Experimental protocols should align with guidelines from journals like Beilstein Journal of Organic Chemistry, which emphasize reproducibility and detailed reporting of solvent systems, temperature controls, and instrument calibration .

Q. How should researchers design hypothesis-driven experiments to evaluate the biological activity of Callyberyne B?

- Methodological Answer : Begin with a literature review to identify knowledge gaps (e.g., unexplored molecular targets or pathways). Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to define scope . For in vitro assays, include dose-response curves, positive/negative controls, and blinded data analysis. Ensure statistical power analysis determines sample size, and pre-register protocols to mitigate bias .

Q. What are the best practices for resolving contradictions in reported physicochemical properties of Callyberyne B (e.g., solubility, stability)?

- Methodological Answer : Conduct systematic replication studies under standardized conditions (pH, temperature, solvent systems). Use orthogonal methods: compare dynamic light scattering (DLS) for particle size with SEM imaging, or differential scanning calorimetry (DSC) for thermal stability with accelerated degradation studies. Address discrepancies by analyzing raw data from primary sources and applying error-propagation models .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols for Callyberyne B to improve yield while minimizing byproducts?

- Methodological Answer : Employ design of experiments (DoE) to evaluate reaction parameters (catalyst loading, temperature, solvent polarity). Use LC-MS or inline FTIR to monitor intermediate formation. For byproduct reduction, apply kinetic modeling (e.g., Arrhenius plots) to identify rate-limiting steps. Report optimization steps in supplementary materials with raw chromatograms and spectral data to ensure transparency .

Q. What computational strategies are recommended for elucidating the structure-activity relationship (SAR) of Callyberyne B derivatives?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with quantum mechanical calculations (DFT) to map binding affinities and conformational flexibility. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with cheminformatics databases (ChEMBL, PubChem) to identify scaffold similarities .

Q. How should researchers address conflicting data on Callyberyne B’s mechanism of action across different cell lines?

- Methodological Answer : Perform comparative transcriptomics/proteomics (RNA-seq, SILAC) to identify cell-line-specific signaling pathways. Use CRISPR-Cas9 knockouts to validate target involvement. Control for batch effects (e.g., passage number, culture media) and apply multivariate analysis (PCA, PLS-DA) to isolate confounding variables .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing dose-dependent effects of Callyberyne B in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Apply mixed-effects models to account for inter-experiment variability. For longitudinal data, employ survival analysis (Kaplan-Meier curves) or repeated-measures ANOVA. Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. How can researchers ensure reproducibility when scaling up Callyberyne B synthesis from lab to pilot plant?

- Methodological Answer : Document critical process parameters (CPPs) using process analytical technology (PAT) such as ReactIR or FBRM. Conduct failure mode and effects analysis (FMEA) to identify scalability risks. Validate intermediates via in-line spectroscopy and compare kinetic profiles across scales using dimensionless numbers (e.g., Reynolds, Damköhler) .

Ethical & Reporting Standards

Q. What ethical considerations arise when investigating Callyberyne B’s potential therapeutic applications?

- Methodological Answer : Adhere to Helsinki Declaration principles for preclinical studies. Disclose conflicts of interest (e.g., industry funding) and avoid selective reporting of negative data. For animal studies, justify sample sizes using power analysis and follow ARRIVE 2.0 guidelines. Use blinded histopathology assessments to reduce observer bias .

Q. How should researchers validate analytical methods for Callyberyne B quantification in complex matrices (e.g., plasma, tissue)?

- Methodological Answer :

Follow ICH Q2(R1) guidelines for method validation. Assess linearity (R² > 0.99), accuracy (spiked recovery 85–115%), and precision (RSD < 5%). Test matrix effects via post-column infusion and use stable isotope-labeled internal standards. Cross-validate with orthogonal techniques (e.g., ELISA vs. LC-MS/MS) and participate in interlaboratory comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.